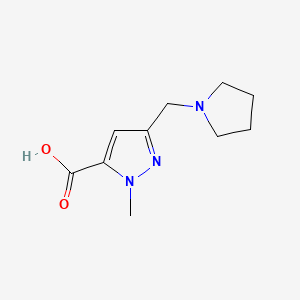

1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-5-(pyrrolidin-1-ylmethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-12-9(10(14)15)6-8(11-12)7-13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPQTSHGZKXYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN2CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676576 | |

| Record name | 1-Methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223748-46-6 | |

| Record name | 1-Methyl-3-[(pyrrolidin-1-yl)methyl]-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrazole Ring Formation via Cyclization Reactions

The pyrazole core is typically constructed via cyclocondensation of 1,3-diketones with hydrazines. For example, the use of Lawesson’s reagent in cyclizing intermediates (e.g., compounds of Formula V to VI in WO2015063709A1) offers a pathway to generate substituted pyrazoles. Adapting this approach:

-

Reaction Setup :

-

Challenges :

Table 1: Cyclization Conditions for Pyrazole Formation

Introduction of the Pyrrolidin-1-ylmethyl Group

The pyrrolidinylmethyl substituent is introduced via Mannich reaction or alkylation :

-

Mannich Reaction :

-

Alkylation :

Table 2: Alkylation/Mannich Reaction Parameters

Carboxylic Acid Functionalization

The carboxylic acid group is introduced via hydrolysis of an ester precursor :

-

Ester Synthesis :

-

Convert 5-cyano-1-methylpyrazole to the methyl ester using HCl/MeOH.

-

-

Hydrolysis :

Challenges :

-

The product’s high water solubility complicates isolation.

-

Use of ion-exchange resins or solvent extraction (ethyl acetate) improves recovery.

Industrial Scalability and Process Optimization

Solvent Selection and Waste Management

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinylmethyl group or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Aromatic Substituents

- 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 10250-64-3): The phenyl group at position 3 enhances lipophilicity (logP ~2.1), reducing aqueous solubility compared to the target compound. This aromatic substitution is common in herbicides but may limit bioavailability in drug design .

- 1-Methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid (CAS 1015868-55-9): The p-tolyl group introduces steric bulk and electron-donating effects, increasing melting point (mp ~220°C) compared to the target compound. Such analogs are explored for antifungal activity but may exhibit higher plasma protein binding .

Aliphatic Substituents

- 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 1033444-00-6): Cyclic aliphatic groups improve metabolic stability but reduce solubility. The target compound’s pyrrolidinylmethyl group offers superior solubility (predicted logP ~1.5) due to its amine functionality, enabling salt formation .

- 5-Isobutyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 912451-06-0): Linear aliphatic chains enhance flexibility but lack hydrogen-bonding capacity. The pyrrolidine moiety in the target compound facilitates interactions with biological targets (e.g., enzymes or receptors) through nitrogen lone pairs .

Electron-Withdrawing Substituents

- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 128694-63-3): The trifluoromethyl group increases acidity (pKa ~3.5 vs. ~4.2 for the target compound), enhancing reactivity in esterification or amidation. This analog is used in antifungal agents but may exhibit higher cytotoxicity .

Heteroaromatic Substituents

- However, the target compound’s pyrrolidine group provides a saturated ring system, reducing susceptibility to oxidative metabolism .

Biological Activity

1-Methyl-3-(pyrrolidin-1-ylmethyl)-1H-pyrazole-5-carboxylic acid (commonly referred to as MPCA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with MPCA, supported by data tables and research findings.

MPCA is characterized by the following chemical structure and properties:

| Property | Details |

|---|---|

| Molecular Formula | C₁₀H₁₅N₃O₂ |

| Molecular Weight | 195.25 g/mol |

| CAS Number | 1223748-46-6 |

| Purity | ≥95% |

| Hazard Classification | Irritant |

The biological activity of MPCA can be attributed to its interaction with various biological targets. Research indicates that pyrazole derivatives, including MPCA, exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Similar compounds have demonstrated moderate antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 μg/mL .

- Inhibition of Enzymes : Pyrazole derivatives have been identified as inhibitors of several enzymes, including sEH (soluble epoxide hydrolase), with IC50 values ranging from 16.2 to 50.2 nmol/L .

Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including MPCA. The results suggested that compounds with similar structures exhibited significant antibacterial activity, supporting the potential use of MPCA in treating bacterial infections.

Anti-inflammatory Effects

MPCA may also possess anti-inflammatory properties. Inhibitory studies on p38 MAPK (mitogen-activated protein kinase) showed that certain pyrazole derivatives could inhibit cytokine production in human chondro-sarcoma cells, indicating a potential role in inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, MPCA was tested alongside other pyrazole derivatives against common bacterial strains. The study found that while MPCA displayed moderate activity, its derivatives had enhanced potency against Candida albicans, suggesting structural modifications could improve efficacy.

Case Study 2: Enzyme Inhibition

Another significant study focused on the inhibition of sEH by pyrazole derivatives. The most active compound tested showed an IC50 value of 0.004 μM against p38 MAPK, indicating that MPCA could be a viable candidate for further development in inflammatory disease therapies .

Table 1: Summary of Biological Activities

Q & A

Q. Critical Parameters :

- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions improves regioselectivity .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require degassing to prevent side reactions .

- Temperature : Elevated temperatures (80–120°C) are often necessary for cyclization but may degrade sensitive intermediates.

What analytical techniques are most reliable for characterizing this compound and verifying purity?

Basic Research Question

Post-synthesis characterization requires a combination of:

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₇N₃O₂: theoretical 223.1321) .

- Chromatography : HPLC with UV detection (λ ~250 nm) assesses purity (>95% required for biological assays) .

How can structure-activity relationship (SAR) studies guide the optimization of this compound for target binding?

Advanced Research Question

SAR studies focus on:

- Pyrrolidine Modifications : Replacing pyrrolidine with other amines (e.g., piperidine) alters steric bulk and hydrogen-bonding capacity, impacting receptor affinity .

- Pyrazole Substituents : Electron-withdrawing groups (e.g., –CF₃) at position 3 enhance metabolic stability but may reduce solubility .

- Carboxylic Acid Bioisosteres : Substituting –COOH with tetrazole or sulfonamide groups improves membrane permeability while retaining acidity .

Q. Methodology :

- Docking Simulations : Tools like AutoDock predict binding poses with targets (e.g., enzymes like PYCR1) .

- In Vitro Assays : Measure IC₅₀ values against purified targets to validate computational predictions .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) affect IC₅₀ values. Standardize protocols using guidelines like AOAC SMPR .

- Impurity Interference : Trace byproducts (e.g., methyl esters) may exhibit off-target effects. Repurify compounds via recrystallization or column chromatography .

- Solubility Limitations : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent bioavailability across studies .

Q. Validation Steps :

Replicate experiments with independently synthesized batches.

Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

What computational methods are effective in predicting metabolic pathways and toxicity?

Advanced Research Question

Q. Case Study :

- Oxidative Stability : Introducing electron-donating groups (e.g., –OCH₃) at position 5 reduces CYP450-mediated degradation .

How can reaction conditions be optimized to scale up synthesis without compromising yield?

Advanced Research Question

- Catalyst Loading : Reduce Pd catalyst from 5 mol% to 1 mol% by adding ligands (e.g., XPhos) to maintain efficiency .

- Solvent Recycling : Use green solvents (e.g., cyclopentyl methyl ether) for easier recovery and lower environmental impact .

- Continuous Flow Systems : Improve heat/mass transfer for exothermic steps (e.g., alkylation), reducing side product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.